molecular formula C12H25NO4 B3242888 tert-butyl N-(3,3-diethoxypropyl)carbamate CAS No. 153815-24-8

tert-butyl N-(3,3-diethoxypropyl)carbamate

Cat. No.: B3242888
CAS No.: 153815-24-8
M. Wt: 247.33 g/mol
InChI Key: RNZCLXOBJLHYLC-UHFFFAOYSA-N
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Description

tert-Butyl N-(3,3-diethoxypropyl)carbamate is a chemical building block of significant value in medicinal chemistry and organic synthesis. It features a tert-butoxycarbonyl (Boc) protected primary amine, a widely used protecting group that is stable to bases and nucleophiles but can be readily removed under mild acidic conditions . This stability allows for orthogonal protection strategies in multi-step synthesis, making it invaluable for constructing complex molecules . The 3,3-diethoxypropyl moiety can serve as a masked aldehyde or acetal group, which can be unmasked hydrolytically to generate an aldehyde functionality. The aldehyde group is a versatile handle for further transformations, including nucleophilic additions or reductive amination. This combination of a protected amine and a latent electrophile makes this compound a highly useful precursor for synthesizing a wide range of targets, such as unsymmetrical ureas, carbamates, and other compounds containing both urea and thiourea groups . Its primary research applications include serving as a key intermediate in the development of pharmaceutical candidates and as a scaffold in the synthesis of complex organic molecules for exploratory research. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(3,3-diethoxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO4/c1-6-15-10(16-7-2)8-9-13-11(14)17-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZCLXOBJLHYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30772602
Record name tert-Butyl (3,3-diethoxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30772602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153815-24-8
Record name tert-Butyl (3,3-diethoxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30772602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,3-diethoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3-diethoxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed:

Scientific Research Applications

Agricultural Applications

Herbicides and Pesticides Development

Tert-butyl N-(3,3-diethoxypropyl)carbamate may serve as a precursor for developing herbicides or pesticides. Its structural characteristics could enhance the efficacy and selectivity of these agrochemicals. The incorporation of ethoxy groups can improve solubility in organic solvents, which is beneficial for formulation purposes in agricultural applications.

Polymer Chemistry

Polymer Synthesis

The compound's unique structure allows it to be utilized in the synthesis of novel polymers. It can act as a monomer or cross-linking agent in the production of polymeric materials with tailored properties. The presence of ethoxy groups may enhance the flexibility and thermal stability of the resultant polymers.

Property This compound
Solubility Soluble in organic solvents
Thermal Stability Enhanced due to ethoxy substitutions
Potential Uses Monomer in polymer synthesis

Pharmaceutical Applications

Drug Development and Synthesis

This compound can be utilized in pharmaceutical research for synthesizing various bioactive compounds. Its derivatives may exhibit biological activities that are useful in drug development. For example, it can be employed in the synthesis of N-Boc-protected anilines and other nitrogen-containing heterocycles through palladium-catalyzed reactions .

Case Study: Synthesis of Bioactive Compounds

In one study, tert-butyl carbamate derivatives were synthesized to explore their potential as pharmacological agents. The introduction of the 3,3-diethoxypropyl moiety was found to enhance the lipophilicity and biological activity of the compounds compared to their simpler analogs .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3-diethoxypropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(3,3-diethoxypropyl)carbamate with structurally related tert-butyl carbamate derivatives, highlighting key differences in substituents, reactivity, and applications:

Compound Name Substituents/Functional Groups Key Reactivity/Stability Applications References
This compound 3,3-diethoxypropyl Acid-labile diethoxy group (aldehyde precursor); Boc stability under basic conditions Intermediate for aldehyde generation in multi-step syntheses
(S)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate Chloro, hydroxyl groups Reacts with lithium reagents; Boc deprotection under HCl Key intermediate in Rivaroxaban synthesis
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate Thioamide (-C(=S)NH2) Nucleophilic thioamide; Boc group stable under mild conditions Building block for peptidomimetics or metal-chelating agents
tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate Chlorosulfonyl (-SO2Cl) Electrophilic sulfonyl chloride; Boc stable under anhydrous conditions Sulfonylation reactions in drug discovery
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl, hydroxyl Steric hindrance from cyclic structure; Boc deprotection via TFA Chiral building block in asymmetric synthesis
tert-Butyl N-[3-(tetramethyl-dioxaborolanyl)propyl]carbamate Boronate ester (B-O) Suzuki-Miyaura cross-coupling compatibility; Boc stable under basic conditions Borylation reactions in medicinal chemistry

Key Findings:

Functional Group Influence on Reactivity: The diethoxypropyl group in the target compound facilitates aldehyde release under acidic conditions, making it valuable for sequential reactions requiring masked electrophiles . In contrast, the thioamide in tert-butyl N-(3-amino-3-thioxopropyl)carbamate enhances nucleophilicity, enabling metal coordination or peptide modifications . Chlorosulfonyl and boronate ester derivatives exhibit orthogonal reactivity for sulfonylation and cross-coupling, respectively, underscoring their utility in diverse synthetic pathways .

Steric and Stereochemical Effects :

  • Cyclic analogs (e.g., cyclopentyl or piperidinyl carbamates) introduce steric constraints that influence reaction kinetics and enantioselectivity. For example, tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is used in chiral drug synthesis due to its rigid bicyclic framework .

Deprotection Conditions :

  • Boc removal typically requires strong acids (e.g., HCl in dioxane for Rivaroxaban intermediates or trifluoroacetic acid (TFA) for cyclic derivatives ). The diethoxypropyl variant may require milder conditions due to its acid-sensitive acetal group .

Applications in Drug Development :

  • The Rivaroxaban intermediate () exemplifies industrial-scale use of Boc-protected amines, emphasizing the importance of regioselectivity and scalability .
  • Boronate-containing carbamates () are niche reagents for late-stage diversification in drug candidates via cross-coupling .

Biological Activity

Tert-butyl N-(3,3-diethoxypropyl)carbamate (CAS Number: 153815-24-8) is a carbamate derivative with potential biological activities. This compound has garnered attention for its applications in medicinal chemistry and pharmacology, particularly in the synthesis of various bioactive molecules. The following article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Molecular Formula : C12_{12}H25_{25}N O4_4
Molecular Weight : 247.33 g/mol
LogP : 2.50 (indicating moderate lipophilicity)
PSA (Polar Surface Area) : 60.28 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, which can influence its bioactivity and therapeutic potential.

This compound has been studied for its role in modulating various biological pathways. Its structure allows it to interact with specific receptors and enzymes, potentially influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus altering the physiological responses in target cells.
  • Receptor Modulation : It has been suggested that similar carbamate derivatives can act as ligands for nuclear receptors, which could lead to transcriptional changes in gene expression.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the synthesis of indenoisoquinoline derivatives, noting that certain N-(3-aminopropyl) compounds exhibited activity as RXR (retinoid X receptor) inducers. Although this compound was not the primary focus, its structural similarity suggests potential anticancer properties through RXR modulation .
  • Neuroprotective Effects : In research focusing on astrocytes exposed to amyloid-beta (Aβ) peptides, compounds with similar structures demonstrated protective effects against oxidative stress. This indicates that this compound might possess neuroprotective properties worth investigating further .
  • Synthesis Applications : The compound has been utilized in synthetic pathways for producing other biologically active molecules. Its role as a protecting group in amine synthesis highlights its utility in medicinal chemistry .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential RXR inducer
Indenoisoquinoline derivativesAnticancer activity as RXR inducers
Similar carbamate derivativesNeuroprotective effects against Aβ toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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